![molecular formula C7H10N2O5 B12662391 N2-[(vinyloxy)carbonyl]-L-asparagine CAS No. 39897-15-9](/img/structure/B12662391.png)
N2-[(vinyloxy)carbonyl]-L-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-[(vinyloxy)carbonyl]-L-asparagine is a compound with the molecular formula C7H10N2O5. It is a derivative of L-asparagine, an amino acid, and contains a vinyloxycarbonyl group.
Méthodes De Préparation
The synthesis of N2-[(vinyloxy)carbonyl]-L-asparagine typically involves the reaction of L-asparagine with vinyloxycarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
N2-[(vinyloxy)carbonyl]-L-asparagine undergoes various chemical reactions, including:
Oxidation: The vinyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The vinyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N2-[(vinyloxy)carbonyl]-L-asparagine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: It is used in the development of new materials with specific properties, such as biocompatibility and degradability
Mécanisme D'action
The mechanism of action of N2-[(vinyloxy)carbonyl]-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyloxycarbonyl group can undergo hydrolysis to release active species that interact with biological molecules. The pathways involved may include enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .
Comparaison Avec Des Composés Similaires
N2-[(vinyloxy)carbonyl]-L-asparagine can be compared with other similar compounds, such as:
N2-[(benzyloxy)carbonyl]-L-asparagine: Similar in structure but with a benzyloxy group instead of a vinyloxy group.
N2-[(methoxy)carbonyl]-L-asparagine: Contains a methoxy group, leading to different chemical properties and reactivity.
N2-[(ethoxy)carbonyl]-L-asparagine: Features an ethoxy group, which also affects its chemical behavior.
Propriétés
Numéro CAS |
39897-15-9 |
|---|---|
Formule moléculaire |
C7H10N2O5 |
Poids moléculaire |
202.16 g/mol |
Nom IUPAC |
(2S)-4-amino-2-(ethenoxycarbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C7H10N2O5/c1-2-14-7(13)9-4(6(11)12)3-5(8)10/h2,4H,1,3H2,(H2,8,10)(H,9,13)(H,11,12)/t4-/m0/s1 |
Clé InChI |
BMSCCLGRZMGNFN-BYPYZUCNSA-N |
SMILES isomérique |
C=COC(=O)N[C@@H](CC(=O)N)C(=O)O |
SMILES canonique |
C=COC(=O)NC(CC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


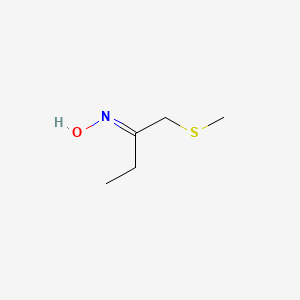

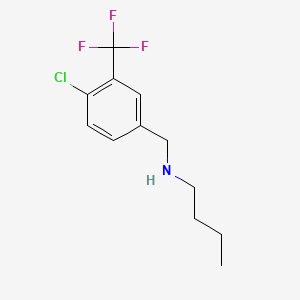
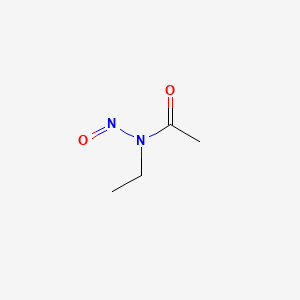
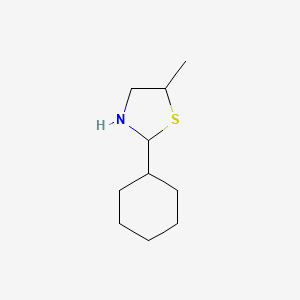
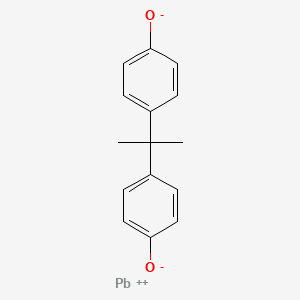
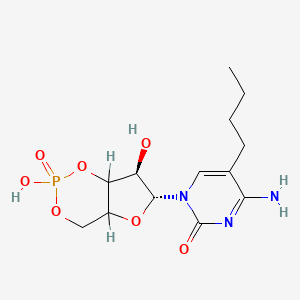
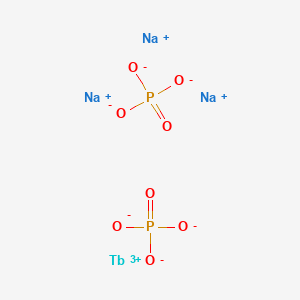



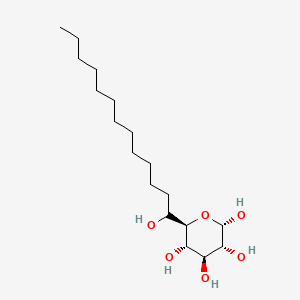
![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)

